molecular formula C18H19N5O B2617378 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea CAS No. 2034462-40-1

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2617378
CAS No.: 2034462-40-1
M. Wt: 321.384
InChI Key: LZVBHMGEZCTARZ-UHFFFAOYSA-N
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Description

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and a urea moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.

    Pyridine Ring Formation: The pyridine ring is often constructed via condensation reactions involving aldehydes and ammonia or amines.

    Coupling Reactions: The pyrazole and pyridine rings are then coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Urea Formation: Finally, the urea moiety is introduced through the reaction of an amine with an isocyanate or carbodiimide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Using catalysts, temperature control, and solvent selection to maximize yield and purity.

    Scale-Up Processes: Employing large-scale reactors and continuous flow systems to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylurea
  • 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(p-tolyl)urea

Comparison: Compared to its analogs, 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea exhibits unique properties due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where its analogs may not be as effective.

Biological Activity

The compound 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea is a derivative of urea that incorporates a pyrazole and pyridine moiety, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19N5O\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}

Key Features:

  • Molecular Weight : 305.37 g/mol
  • Functional Groups : Urea, pyrazole, pyridine

Anticancer Activity

Research has indicated that compounds containing pyrazole and pyridine moieties exhibit significant anticancer properties. For instance, studies have shown that similar structures inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study : A study evaluated the effects of related pyrazole derivatives on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values in the micromolar range. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Antimicrobial Properties

The antimicrobial activity of urea derivatives has been documented in various studies. The presence of the pyrazole ring enhances the interaction with microbial enzymes, potentially disrupting their function.

Research Findings : In vitro assays against Gram-positive and Gram-negative bacteria showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

Compounds with a similar scaffold have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.

Clinical Implications : A recent study highlighted that derivatives with the pyrazole-pyridine structure significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription processes.

Data Summary

Biological ActivityAssessed ModelIC50/MIC ValuesMechanism
AnticancerMCF-7 cellsMicromolar rangeApoptosis induction
AntimicrobialVarious bacteria10 - 50 µg/mLEnzyme disruption
Anti-inflammatoryMacrophagesSignificant reduction in cytokinesCytokine inhibition

Properties

IUPAC Name

1-(2-methylphenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-13-5-3-4-6-17(13)22-18(24)20-9-14-7-15(10-19-8-14)16-11-21-23(2)12-16/h3-8,10-12H,9H2,1-2H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVBHMGEZCTARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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